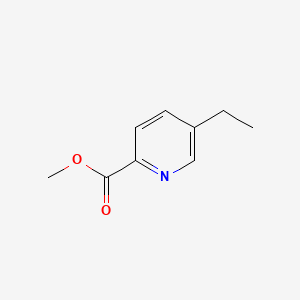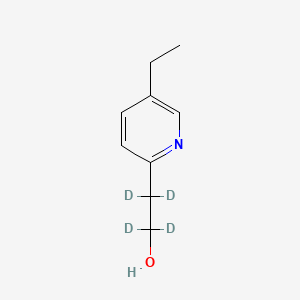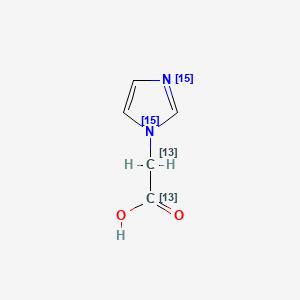![molecular formula C9H8N6 B563148 3-Hydrazino-s-triazolo[3,4-a]phthalazine CAS No. 21517-17-9](/img/structure/B563148.png)
3-Hydrazino-s-triazolo[3,4-a]phthalazine
説明
3-Hydrazino-s-triazolo[3,4-a]phthalazine is a heterocyclic compound with a molecular formula of C₉H₈N₆ and a molecular weight of 200.20 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a triazolo-phthalazine framework. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
作用機序
- The affected pathways are not fully elucidated. However, researchers have explored its potential in the context of cancer and trypanosomal infections .
Biochemical Pathways
Its potential lies in oncology and infectious diseases, but more studies are needed to unlock its clinical significance . 🌟
生化学分析
Biochemical Properties
3-Hydrazino-s-triazolo[3,4-a]phthalazine plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby influencing cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecules, leading to changes in their activity and function. For example, this compound has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of over 207°C . Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to minimize adverse effects while maximizing the compound’s biochemical activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical activities. Additionally, this compound can influence the levels of key metabolites, such as nucleotides and amino acids, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as the expression levels of transporters and the presence of binding proteins that facilitate its intracellular transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization of this compound can enhance its ability to influence gene expression by interacting with transcription factors and other nuclear proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate hydrazine derivatives with phthalazine precursors. One common method includes the reaction of 2-hydrazinylphthalazine with triazole derivatives under reflux conditions in ethanol . The reaction is usually carried out at elevated temperatures (around 85°C) to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
3-Hydrazino-s-triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and substituted triazolo-phthalazines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Hydrazino-s-triazolo[3,4-a]phthalazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing novel anticancer and antimicrobial agents.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Pharmacology: It serves as a lead compound for developing drugs targeting specific molecular pathways, such as c-Met/VEGFR-2 kinases.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a phthalazine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.
1,2,4-Triazolo[4,3-c]quinazoline: Features a quinazoline ring fused with a triazole ring.
Uniqueness
3-Hydrazino-s-triazolo[3,4-a]phthalazine is unique due to its specific hydrazinyl substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a valuable compound in the development of multi-targeted therapies for cancer .
特性
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazin-3-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-12-9-14-13-8-7-4-2-1-3-6(7)5-11-15(8)9/h1-5H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSGDFHNWDFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652599 | |
| Record name | 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21517-17-9 | |
| Record name | 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)





![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)

